Chlorodifluoromethane

Descripción

Propiedades

IUPAC Name |

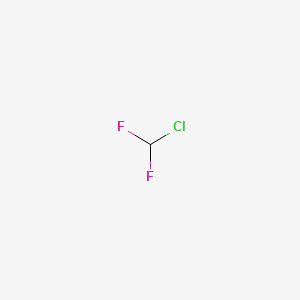

chloro(difluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClF2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPWNXZWBYDODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClF2 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorodifluoromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorodifluoromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020301 | |

| Record name | Chlorodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorodifluoromethane is a colorless gas with an ethereal odor. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Toxic gases can be produced in fires involving this material. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Liquid, Colorless gas with a faint, sweetish odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint, sweet odor., Colorless gas with a faint, sweetish odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, chlorodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-40.9 °F at 760 mmHg (USCG, 1999), -40.8 °C, -41 °C, -41 °F | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % at 77 °F (NIOSH, 2023), Solubility: 0.14 g/L water at 122 °F at 14.7 psia, In water, 2770 mg/L at 25 °C, 0.28 g/L water at 77 °F and 14.7 psia, > 10% in acetone; > 10% in chloroform; > 10% in ethyl ether, Soluble in ether, acetone, and chloroform, Solubility in water, g/100ml at 25 °C: 0.3, (77 °F): 0.3% | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.41 at -40 °F (USCG, 1999) - Denser than water; will sink, 1.194 at 25 °C, Density: 1.41 at -40 °C (liquid), Relative density (water = 1): 1.21, 1.41 at -40 °F, 3.11(relative gas density) | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.11 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.0, 3.11 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10991.42 mmHg (USCG, 1999), Vapor pressure : 1 Pa at -152 °C (extrapolated); 10 Pa at -141 °C (extrapolated); 100 Pa at -126 °C (extrapolated); 1 kPa at -107.1 °C; 10 kPa at -80.5 °C; 100 kPa at -41.1 °C, 7,250 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 908, 9.4 atm | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Dichlorofluoromethane (fluorocarbon 21) has been reported to be a contaminant of commercial chlorodifluoromethane., Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: Shipped as a liquefied compressed gas] | |

CAS No. |

75-45-6 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorodifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, chlorodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCHLOROFLUOROCARBON 22 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFO627O6CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, chlorodifluoro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA6180F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-231 °F (NIOSH, 2023), -157.42 °C, -146 °C, "-231 °F", -231 °F | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2889 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0049 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIFLUOROMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/584 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodifluoromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0124.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Chemical Transformations in Research

Industrial Manufacturing Processes and Feedstocks

The primary industrial method for producing chlorodifluoromethane involves the reaction of chloroform (B151607) (CHCl₃) with anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgwikipedia.orgnih.govbritannica.com This liquid-phase process is a fluorination reaction where chlorine atoms on the chloroform molecule are successively replaced by fluorine atoms.

This reaction is typically conducted in the presence of a catalyst to facilitate the halogen exchange. wikipedia.orgnih.gov The most common catalyst is a pentavalent antimony species, often introduced as antimony pentachloride (SbCl₅). britannica.comgoogle.com In the presence of excess HF, the antimony pentachloride is converted into various active antimony chlorofluoride species (SbCl₅-ₓFₓ), which are the true catalytic agents. google.com

The manufacturing process is carried out in a reactor where the feedstocks and catalyst are brought into contact. google.com Although the reaction is exothermic, heat is often supplied to drive the this compound product, along with hydrogen chloride (HCl) and unreacted starting materials, into the vapor phase for separation and purification. google.com The vapor stream leaving the reactor is then subjected to distillation and other separation techniques to isolate the pure CHClF₂. google.com

| Parameter | Description | References |

| Primary Feedstocks | Chloroform (CHCl₃), Hydrogen Fluoride (HF) | wikipedia.orgwikipedia.orgbritannica.com |

| Catalyst System | Pentavalent antimony, e.g., Antimony Pentachloride (SbCl₅) | wikipedia.orgbritannica.comgoogle.com |

| Reaction Type | Liquid-phase halogen exchange (fluorination) | nih.govgoogle.com |

| Primary Products | This compound (CHClF₂), Hydrogen Chloride (HCl) | wikipedia.orgwikipedia.org |

As a Precursor in Organofluorine Chemistry

One of the most significant applications of this compound in industrial organofluorine chemistry is its role as a precursor to tetrafluoroethylene (B6358150) (C₂F₄). wikipedia.orgacs.orgbritannica.com Tetrafluoroethylene is the monomer used to produce polytetrafluoroethylene (PTFE), a widely known fluoropolymer with trademarks such as Teflon. britannica.comportfolio-pplus.com

The conversion of this compound to tetrafluoroethylene is achieved through high-temperature pyrolysis, typically conducted at temperatures between 550 and 750 °C. portfolio-pplus.comwikipedia.org This process involves the thermal decomposition of CHClF₂. The key step in the mechanism is the elimination of hydrogen chloride to form a highly reactive intermediate: difluorocarbene (:CF₂). wikipedia.orgacs.org This difluorocarbene then rapidly dimerizes to yield the final product, tetrafluoroethylene. wikipedia.orgacs.org

The two-step reaction can be summarized as follows:

CHClF₂ → :CF₂ + HCl (Formation of difluorocarbene)

2 :CF₂ → C₂F₄ (Dimerization to tetrafluoroethylene) wikipedia.org

While this is the main pathway, the high temperatures can lead to the formation of various by-products. google.com

Advanced Synthetic Methodologies Utilizing this compound

In modern synthetic chemistry, this compound is valued as an inexpensive and readily available source of the difluoromethyl (−CF₂H) group and difluorocarbene (:CF₂), which are important motifs in pharmaceuticals and agrochemicals. acs.orgrsc.org

Difluoromethylation is the process of introducing a difluoromethyl group into a molecule. The CF₂H group is of particular interest as it can act as a lipophilic hydrogen-bond donor and is considered a bioisostere for alcohol and thiol groups. nih.gov this compound has been successfully employed as a reagent in these transformations, often facilitated by transition-metal catalysts.

Research has demonstrated that palladium catalysts can be used to couple this compound with (hetero)arylboronic acids and esters. acs.orgrsc.org This reaction proceeds via the in situ generation of difluorocarbene from CHClF₂, which is then captured by the palladium catalyst. This method allows for the direct C-H difluoromethylation of various aromatic and heterocyclic compounds, tolerating a range of functional groups. rsc.org

| Reaction Type | Substrate Example | Catalyst System Example | Key Feature | References |

| Palladium-catalyzed Cross-Coupling | (Hetero)arylboronic acids | Pd₂(dba)₂ / Xantphos | Direct introduction of CF₂H group onto aromatic rings. | acs.orgrsc.org |

Difluorocarbene (:CF₂) is a versatile and reactive intermediate that can be generated from this compound under various conditions. cas.cn As a moderately electrophilic species, it readily reacts with electron-rich compounds. cas.cn

There are two primary methods for generating difluorocarbene from CHClF₂:

Thermal Method: As discussed in the synthesis of tetrafluoroethylene, pyrolysis at high temperatures causes the elimination of HCl to produce :CF₂. wikipedia.orgacs.org

Basic Method: Treatment of this compound with a strong base results in deprotonation to form a chlorodifluoromethanide anion (⁻CF₂Cl). rsc.org This anion is unstable and rapidly eliminates a chloride ion to generate singlet difluorocarbene. rsc.org This base-induced generation is often used in laboratory-scale synthesis for reactions with various nucleophiles, including phenols and C-H acids, under conditions such as phase-transfer catalysis. rsc.orgresearchgate.net

The generated difluorocarbene can participate in a variety of reactions, including insertions into X-H bonds (where X can be O, S, N) and cycloadditions with alkenes to form gem-difluorocyclopropanes. cas.cnthieme-connect.com

Pyrolysis and Thermochemical Conversion Studies

The pyrolysis of this compound has been the subject of detailed thermochemical studies to understand its mechanism and optimize product yields.

The primary mechanism of CHClF₂ pyrolysis involves the unimolecular elimination of HCl to form difluorocarbene, which then dimerizes to tetrafluoroethylene (C₂F₄). acs.org This remains the major industrial route to C₂F₄. acs.org

However, the product distribution can be altered by changing the reaction conditions or introducing other reactants. For instance, studies on the co-pyrolysis of this compound with hydrogen have shown that the formation of C₂F₄ can be suppressed. acs.org In the presence of hydrogen, the reaction proceeds through a free-radical chain mechanism, leading to the formation of various hydrofluorocarbons (HFCs). acs.orgresearchgate.net

Key products observed in the pyrolysis of CHClF₂ under different conditions include:

| Reaction Condition | Major Products | Mechanism Notes | References |

| Pyrolysis (neat) | Tetrafluoroethylene (C₂F₄), Hydrogen Chloride (HCl) | Involves difluorocarbene (:CF₂) intermediate and dimerization. | wikipedia.orgwikipedia.orgacs.org |

| Co-pyrolysis with Hydrogen (H₂) | Difluoromethane (B1196922) (CH₂F₂), 1,1,2,2-Tetrafluoroethane (CHF₂CHF₂), 1,1,1,2-Tetrafluoroethane (CF₃CH₂F) | Free-radical chain mechanism. | acs.orgresearchgate.net |

| Co-pyrolysis with Methane (B114726) (CH₄) | Vinylidene Fluoride (CH₂=CF₂) | Gas-phase reaction studied in tubular reactors. | researchgate.net |

These studies highlight the versatility of this compound as a feedstock, where reaction pathways can be directed to yield different valuable fluorinated compounds by controlling the thermochemical conditions.

Catalytic Pyrolysis for Waste Treatment and Valorization

The management of this compound, a substance with ozone depletion potential, and its byproducts has necessitated the development of advanced waste treatment and valorization technologies. Catalytic pyrolysis has emerged as a significant strategy, not only for the destructive treatment of this compound but also for its conversion into valuable chemical feedstocks. A key focus of this research has been the valorization of trifluoromethane (B1200692), a potent greenhouse gas that is a common byproduct in the production of this compound.

Research into the catalytic pyrolysis of this compound has explored the use of various metal fluoride catalysts to enhance the conversion and selectivity towards desired products, primarily tetrafluoroethylene. Studies have shown that the catalytic process offers significant advantages over non-catalytic thermal pyrolysis. For instance, the conversion of this compound is notably higher in the presence of catalysts like aluminum fluoride (AlF₃), calcium fluoride (CaF₂), and their physical mixtures. daneshyari.com

Detailed investigations have revealed that in the catalytic pyrolysis of this compound, the selectivity for trifluoromethane tends to decrease over time, while the selectivity for the commercially valuable monomer, tetrafluoroethylene, increases. daneshyari.com The addition of promoters, such as copper, to these metal fluoride catalysts has been found to further enhance the selectivity towards tetrafluoroethylene. daneshyari.com This improvement is thought to be related to an increased heat transfer effect provided by the copper promoter. daneshyari.com Among the catalysts tested, physical mixtures of aluminum fluoride and calcium fluoride have demonstrated the highest selectivity and yield for tetrafluoroethylene. daneshyari.com This superior performance may be attributed to surface modifications, including the formation of bimetallic fluorides, resulting from interactions with hydrogen fluoride produced during the pyrolysis reaction. daneshyari.com

Table 1: Performance of Metal Fluoride Catalysts in the Pyrolysis of this compound

A significant aspect of waste valorization in this context is the conversion of the trifluoromethane byproduct. One promising route is the catalytic coupling of trifluoromethane with methane to synthesize vinylidene fluoride, a valuable fluoromonomer. Research has demonstrated the effectiveness of a Lanthanum oxyfluoride (LaOF) catalyst for this transformation. repec.org The presence of the LaOF catalyst has been shown to significantly enhance the reaction, with studies indicating that at 700°C, both the conversion of methane and the formation rate of vinylidene fluoride are nearly tripled compared to the uncatalyzed reaction. repec.org

Table 2: Catalytic Conversion of Trifluoromethane to Vinylidene Fluoride

Another important valorization strategy for trifluoromethane is the fluorine/chlorine (F/Cl) exchange reaction. This process typically involves reacting trifluoromethane with a chlorine source, such as chloroform, over a suitable catalyst to produce this compound and other chlorinated products. Aluminum-based fluorides have been identified as effective catalysts for this reaction. researchgate.netnovanet.ca The crystal structure of the aluminum fluoride catalyst has been found to be crucial for its catalytic activity. novanet.ca Specifically, θ-AlF₃ has demonstrated the best catalytic performance for the conversion of trifluoromethane, achieving a conversion rate of 30%. novanet.caresearchgate.net Research has also indicated that α-AlF₃ is more active than γ-AlF₃ for F/Cl exchange reactions involving hydrochlorofluorocarbons. epa.gov

Table 3: F/Cl Exchange Reaction for Trifluoromethane Valorization

Table 4: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| Aluminum fluoride | AlF₃ |

| Calcium fluoride | CaF₂ |

| Carbon dioxide | CO₂ |

| Chloroform | CHCl₃ |

| This compound | CHClF₂ |

| Copper | Cu |

| Hydrogen fluoride | HF |

| Lanthanum oxyfluoride | LaOF |

| Methane | CH₄ |

| Tetrafluoroethylene | C₂F₄ |

| Trifluoromethane | CHF₃ |

Toxicological Research and Human Health Considerations

Acute Toxicity Studies (e.g., inhalation, symptoms of overexposure)

Acute exposure to chlorodifluoromethane has a low order of toxicity, but high concentrations can lead to significant health effects primarily through inhalation, which is the main route of exposure. ecetoc.orgnj.gov The gas is heavier than air and can displace oxygen in enclosed spaces, leading to asphyxiation. nj.govnih.gov

Symptoms of overexposure often involve the central nervous system and respiratory tract. nih.gov Mild to moderate exposure can cause dizziness, headache, nausea, irritation of the eyes, ears, and throat, and loss of coordination. nj.govnih.gov In a reported incident at a seafood factory where 80 workers were exposed to the gas from an exploded freezer, 43 developed symptoms. nih.gov The most common effects were neurological, including dizziness and headache, while many also experienced airway and respiratory symptoms like shortness of breath and pharyngitis. nih.gov

At very high concentrations, effects can become more severe, leading to tremors, weakness, sleepiness, and loss of consciousness. nj.gov High exposures can also sensitize the heart to adrenaline, potentially causing cardiac arrhythmias and skipped beats. nj.govnih.gov Direct contact with the liquefied form of this compound can cause frostbite on the skin and eyes. nj.govnih.gov

Lethality from acute inhalation is low, with animal studies establishing high lethal concentration (LC50) values. nih.gov

Interactive Table: Acute Inhalation Toxicity of this compound

| Species | LC50 (Lethal Concentration, 50%) | Exposure Duration |

| Rat | > 300,000 ppm | 4 hours |

| Rat | 220,000 ppm | 4 hours |

| Mouse | 28 pph (parts per hundred) | 20 minutes |

Chronic Toxicity and Long-term Exposure Effects

Investigations into the effects of repeated, long-term exposure to this compound have been conducted in several animal models. These studies generally support the compound's relatively low chronic toxicity. epa.gov

In a lifetime inhalation study, rats and mice were exposed to concentrations up to 50,000 ppm for 5 hours a day, five days a week. nih.gov The study found no significant effects on mortality, hematology, or clinical biochemistry. nih.gov However, in a separate chronic study with mice, hyperactivity was noted in males exposed to 50,000 ppm, though no specific scoring criteria for this observation were provided. epa.gov

Subchronic exposure studies in rats have identified some changes at high exposure levels. In one 8-week study, male rats exposed to 50,000 ppm showed an increase in plasma cholesterol and decreases in plasma glucose and triglycerides. epa.gov Another 13-week study on rats found no exposure-related effects on survival, clinical signs, or body weight. epa.gov However, a lifetime exposure study in male rats did note an increase in salivary gland fibrosarcomas. In humans, chronic exposure may lead to an irregular heartbeat. refrigerantservicesllc.com

Reproductive and Developmental Toxicity Studies

The potential for this compound to affect reproduction and development has been investigated in animal models, with findings indicating a risk of specific developmental effects at high exposure concentrations. nj.gov

Studies have shown that this compound does not adversely affect fertility in animals. ecetoc.org In male rats exposed to high concentrations (50,000 ppm), there were no effects on reproductive capability. epa.govinchem.org

Developmental toxicity studies in rabbits exposed to concentrations up to 50,000 ppm found no evidence of teratogenicity or adverse maternal effects. ecetoc.orginchem.org However, studies in rats have identified specific concerns. While initial studies were negative, subsequent, larger-scale experiments revealed a low incidence of fetal eye malformations, specifically microphthalmia (small eyes) and anophthalmia (absence of eyes), in the offspring of pregnant rats exposed to high concentrations. ecetoc.orgnih.govepa.govinchem.org This effect was statistically significant at 50,000 ppm. epa.gov Maternal toxicity, evidenced by a significant decrease in body weight gain during gestation, was also observed in the dams at this high exposure level. ecetoc.orgepa.gov

Metabolism and Pharmacokinetics in Biological Systems

The absorption, distribution, metabolism, and excretion of this compound have been studied in both humans and animals. Pharmacokinetic data show that following inhalation, the compound is poorly absorbed and rapidly eliminated from the body, primarily through expired air. epa.govnih.gov

In a human study involving male volunteers exposed to concentrations up to 1,833 mg/m³ for four hours, blood concentrations of this compound reached a plateau relatively quickly. nih.gov The elimination from the body was observed to occur in three phases, with biological half-lives estimated at 0.005, 0.2, and 2.6 hours. nih.gov Only a very small fraction (average of 2.1%) of the inhaled dose was recovered, and minimal change in urinary fluoride (B91410) ion concentrations indicated that the compound is not metabolized to any significant extent. nih.gov

Studies in rats corroborate these findings, with research showing that this compound undergoes no detectable metabolic transformation. nih.gov This lack of significant metabolism suggests that the formation of reactive intermediates is an unlikely mechanism for its toxicity. ecetoc.orgnih.gov

Occupational Exposure and Health Outcomes

Occupational settings, such as refrigerant production and equipment servicing, represent the most common scenarios for human exposure to this compound. who.intinchem.org Accidental high-level exposures can lead to acute health effects. A notable case involved an explosion at a seafood factory, where dozens of workers experienced neurological and respiratory symptoms following acute inhalation. nih.gov

Studies have also focused on workers with long-term, lower-level exposures. Research on refrigerator repairmen who had peak exposures ranging from 1,300 to 10,000 ppm found evidence of cardiac arrhythmias during their work. nih.govnih.gov

To mitigate risks, occupational health agencies have established exposure limits. The U.S. National Institute for Occupational Safety and Health (NIOSH) recommends a time-weighted average (TWA) exposure limit of 1,000 ppm over a 10-hour workday and a short-term exposure limit (STEL) of 1,250 ppm for any 15-minute period. nj.govosha.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has set a threshold limit value (TLV) of 1,000 ppm over an 8-hour workday. nj.govosha.gov

Regulatory Frameworks and Policy Implications

International Protocols and Agreements

A series of international treaties have been instrumental in governing the use of chlorodifluoromethane.

Montreal Protocol on Substances that Deplete the Ozone Layer: Initially adopted in 1987, the Montreal Protocol is a landmark international treaty designed to protect the ozone layer by phasing out the production of numerous substances responsible for ozone depletion. c2es.org this compound, as a hydrochlorofluorocarbon (HCFC), is classified as a Class II ozone-depleting substance and was addressed in subsequent amendments to the protocol. epa.gov The protocol established a schedule for the gradual phase-out of HCFCs, including HCFC-22. epa.gov Developed countries were mandated to begin phasing out HCFCs in 2004, with a complete phase-out by 2020. wikipedia.org Developing countries have an extended timeline, with a complete phase-out scheduled for 2030. wikipedia.org

Kyoto Protocol: Adopted in 1997, the Kyoto Protocol is an international treaty aimed at reducing greenhouse gas emissions. wikipedia.org While the primary focus of the Montreal Protocol is on ozone depletion, many ozone-depleting substances are also potent greenhouse gases. The Kyoto Protocol includes hydrofluorocarbons (HFCs), which were often used as replacements for HCFCs like this compound, in its basket of regulated greenhouse gases. epa.govumweltbundesamt.de This created a complex regulatory landscape where a substance phased out under one protocol was regulated under another due to its global warming potential (GWP).

Kigali Amendment to the Montreal Protocol: Agreed upon in 2016, the Kigali Amendment addresses the shortcomings of previous agreements by specifically targeting the phase-down of HFCs. c2es.orgwikipedia.org This amendment was a significant step forward in climate protection, as HFCs, while not ozone-depleting, have a high GWP. wikipedia.org By including HFCs under the purview of the Montreal Protocol, the Kigali Amendment aims to avoid a significant increase in greenhouse gas emissions that would have resulted from the phase-out of HCFCs. fluorocarbons.org The amendment creates a legally binding agreement for the gradual reduction of HFC consumption and production. wikipedia.org The United States ratified the Kigali Amendment in September 2022. c2es.orgnoaa.gov

National and Regional Regulations

In conjunction with international agreements, individual countries and regions have implemented their own regulations to manage the phase-out of this compound.

United States Clean Air Act: The U.S. Environmental Protection Agency (EPA) is authorized under the Clean Air Act to protect the stratospheric ozone layer. servicechampions.net Section 605 of the Act sets the U.S. phase-out targets for Class II substances, including HCFC-22. nih.gov The regulations established under the Clean Air Act have been instrumental in the U.S. meeting its obligations under the Montreal Protocol. epa.gov

EPA Subpart O: The EPA's regulations under Title 40, Part 82 of the Code of Federal Regulations, specifically Subpart O, detail the program for the protection of stratospheric ozone. This includes the regulations for the production and consumption of ozone-depleting substances. These regulations established a framework for the phase-out of HCFC-22, including allowances for production and import that gradually decreased over time.

Phase-out Schedules and Compliance Mechanisms

The phase-out of this compound has been implemented through a structured schedule with mechanisms to ensure compliance.

Phase-out Schedule: The phase-out of HCFC-22 in the United States followed a stepwise reduction in production and import allowances.

January 1, 2010: Production and import of HCFC-22 were banned, except for use in equipment manufactured before this date. epa.gov

January 1, 2015: A ban on the production, import, and use of all HCFCs was implemented, with an exception for servicing existing refrigeration equipment. epa.gov

January 1, 2020: Production and import of new HCFC-22 were completely banned. After this date, only recycled or reclaimed HCFC-22 can be used to service existing equipment. epa.govwikipedia.org

January 1, 2030: A complete ban on the production and import of all HCFCs will take effect. epa.gov

Compliance Mechanisms: To ensure adherence to the phase-out schedule, several mechanisms are in place. The EPA established an allowance trading system to control the production and import of HCFC-22. Additionally, regulations under Section 608 of the Clean Air Act require technicians to be certified in refrigerant recovery and prohibit the intentional release of refrigerants into the atmosphere. epa.govepa.gov These measures are designed to minimize emissions and encourage the transition to alternative substances.

Policy Interventions for Emission Reduction

Beyond the production and import phase-out, various policy interventions have been implemented to reduce emissions of this compound from existing equipment. These include:

Improved System Design: Encouraging the development and use of refrigeration and air conditioning systems with tighter seals and lower refrigerant charges to minimize leaks.

Refrigerant Recovery and Reclamation: Requiring the recovery of HCFC-22 from equipment at the end of its life or during servicing. epa.gov This recovered refrigerant can then be reclaimed (cleaned to a specified standard) and reused, reducing the need for new production.

Economic Impacts of Regulatory Transitions

The phase-out of this compound has had significant economic consequences for various stakeholders.

As the production and import of HCFC-22 have been restricted, the cost of the refrigerant for servicing older equipment has increased. servicechampions.netestesair.comgopaschal.com This has created a financial incentive for consumers and businesses to transition to newer, more energy-efficient equipment that uses alternative refrigerants. estesair.comgopaschal.com

The transition has also spurred innovation in the chemical and HVAC industries, leading to the development and commercialization of a variety of non-ozone-depleting and lower-GWP alternatives to HCFC-22. While the initial investment in new equipment can be substantial, it can be offset by lower energy consumption and reduced maintenance costs over the long term. estesair.comgopaschal.com For businesses, upgrading to modern HVAC systems can be a cost-effective strategy compared to retrofitting older R-22 systems. estesair.com

The regulatory framework has also created a market for reclaimed HCFC-22, providing a continued supply for servicing existing equipment while adhering to the phase-out schedule.

Alternatives and Mitigation Strategies

Technologies for Chlorodifluoromethane Decomposition and Waste Treatment

To prevent the release of this compound and other fluorinated gases into the atmosphere from old equipment or during industrial processes, effective waste management and destruction technologies are crucial. unl.ptresearchgate.net The management hierarchy emphasizes recovery, recycling, reclamation, and finally, destruction. unl.ptresearchgate.net

Several technologies have been approved and are in use for the destruction of fluorinated gases: mdpi.com

Thermal Oxidation (Incineration) : This is a widely used method for destroying CFCs and HCFCs, involving high temperatures (over 1000°C). mdpi.com Technologies include rotary kiln incineration, cement kilns, and liquid injection incineration. mdpi.com While effective, these processes can generate harmful by-products and CO₂, requiring tight controls to minimize emissions. mdpi.com

Plasma Technology : Plasma arc systems use the intense heat from a plasma to decompose the compounds into their constituent atoms. mdpi.com These technologies offer high destruction efficiencies and are designed to prevent the formation of harmful by-products like dioxins. mdpi.com However, they can have high energy consumption. mdpi.com

Pyrolysis and Gasification : Pyrolysis involves thermal decomposition in an oxygen-free environment, while gasification uses partial combustion at very high temperatures. nih.gov These methods can break down fluorinated compounds effectively. nih.gov

Supercritical Water Oxidation (SCWO) : This process uses water in a supercritical state (high temperature and pressure) as a medium to oxidize and destroy waste compounds. epa.gov

In addition to destruction, innovative separation technologies are being developed to recover and reclaim valuable components from refrigerant blends, promoting a circular economy. researchgate.neteuropa.eu Technologies like vacuum swing adsorption and membrane separation can isolate specific F-gases from mixtures for reuse. researchgate.neteuropa.eu

Recycling and Recovery Technologies

The recycling and recovery of this compound are critical strategies for mitigating its environmental impact. rajasthan.gov.insynergy-recycling.co.uk Due to the phase-out of HCFC-22 under regulations like the Montreal Protocol, the use of recycled and reclaimed refrigerant is essential for servicing existing equipment. epa.govrefrigerantservicesllc.com

The process of refrigerant recovery involves extracting the gas from equipment that is being serviced or disposed of. synergy-recycling.co.ukrefrigerantservicesllc.com This recovered refrigerant can then be reclaimed, which involves processing it to meet specific purity standards, allowing it to be reused. refrigerantservicesllc.com Several companies offer refrigerant recovery services, handling various types of cylinders and ensuring proper documentation for environmental compliance. refrigerantservicesllc.com Technologies exist to recover refrigerants and the blowing agents from insulating foams in appliances and buildings at the time of demolition. epa.gov The recovered substances can then be sent for reclamation or destruction. epa.gov

Refrigerant recovery machines are used to extract refrigerants from systems without releasing them into the atmosphere. synergy-recycling.co.uk Following recovery, the refrigerant can be sent to an EPA-certified reclaimer. epa.gov Selling recovered refrigerant to these reclaimers can also provide a financial incentive for proper handling. epa.gov The circular economy approach of recovering, reclaiming, and repurposing refrigerants minimizes waste and reduces the need for new production. synergy-recycling.co.uk

Strategies for Reducing Emissions from Existing Equipment (e.g., leak prevention)

A significant portion of this compound emissions comes from leaks in existing refrigeration and air-conditioning equipment. drawdown.orgidaho.gov Therefore, implementing robust leak prevention and maintenance programs is a crucial strategy for reducing these emissions. idaho.govepa.gov

Key strategies for leak prevention include:

Regular Inspections: Frequent checks of equipment for signs of leaks, such as oil seepage, are essential. epa.gov Using electronic leak detectors can help pinpoint the exact location of a leak. epa.gov

Preventive Maintenance: A regular maintenance schedule can help identify and address potential issues before they lead to leaks. epa.gov This includes cleaning coils and fan blades to ensure efficient operation and reduce wear and tear. epa.gov

Proper Installation and Repair: Ensuring that systems are installed correctly and that any repairs are done to a high standard can prevent future leaks. youtube.com Using high-quality components, such as precision-machined flare fittings instead of standard ones, can significantly reduce the likelihood of leaks at connection points. youtube.com

Monitoring Refrigerant Levels: Regularly checking and logging the refrigerant level in the system's receiver can help identify a drop in the level, which may indicate a leak. epa.gov

Leak Sealants: For small leaks, injectable sealants can be used to permanently seal the leak by reacting with air and moisture at the leak site. leaksavers.com

Advanced Research Topics and Future Directions

Computational Chemistry and Modeling Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of chlorodifluoromethane at a molecular level. These modeling approaches offer insights that are often difficult or impossible to obtain through experimental methods alone, contributing significantly to our understanding of its environmental impact and potential degradation pathways.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to elucidate the fundamental mechanisms of this compound's interactions and transformations. These calculations can model the electronic structure of molecules to predict reaction pathways, activation energies, and the stability of intermediates.

Researchers use QM calculations to study the adsorption of this compound onto various surfaces, such as catalysts or atmospheric particulates. By modeling the interactions between the CHClF₂ molecule and the surface atoms, scientists can identify the most favorable adsorption sites and determine the adsorption energy. This information is crucial for designing effective catalytic systems for its degradation.

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the physical movements and interactions of atoms and molecules over time. These methods are particularly useful for understanding how this compound behaves in complex environmental systems.

MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes the positions and velocities of particles over time. This approach can be used to model the diffusion of this compound in water, its partitioning at air-water interfaces, or its interaction with soil organic matter. By simulating these environmental interactions, researchers can predict its fate and transport in different environmental compartments.

Monte Carlo simulations use random sampling to obtain numerical results and are well-suited for studying equilibrium properties of a system. youtube.com In the context of environmental science, MC methods can model the long-range transport and distribution of pollutants like this compound in the atmosphere. longdom.org By simulating various atmospheric conditions, these models can predict how pollutants disperse and help in risk assessment and understanding the global distribution of the compound. longdom.org Both MD and MC simulations rely on force fields—a set of parameters that describe the potential energy of the system—to model intermolecular interactions accurately. nih.govscienceopen.comresearchgate.net

To understand the global impact of this compound, scientists utilize complex atmospheric models that combine chemical reaction schemes with global climate and transport dynamics. These models simulate the journey of this compound from its emission sources into the troposphere and its subsequent slow transport into the stratosphere.

Atmospheric chemistry transport models (CTMs) are essential tools for this purpose. copernicus.org They incorporate data on emissions, wind patterns, and atmospheric chemistry to simulate the concentration of various atmospheric constituents over a three-dimensional grid. copernicus.org For this compound, these models track its movement via large-scale atmospheric circulation patterns, such as the Brewer-Dobson circulation, which transports tropospheric air into the stratosphere. uea.ac.uk

Once in the stratosphere, photochemical models are used to simulate the degradation of this compound. nasa.govnasa.gov The primary atmospheric sink for this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 9.4 years. nih.gov Due to this long lifetime, a significant portion of the emitted this compound reaches the upper stratosphere, where it can be broken down by more intense ultraviolet radiation (photolysis) or reaction with excited oxygen atoms, releasing chlorine atoms that catalytically destroy ozone. nih.gov These models are crucial for calculating the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) of the compound.

Development of Novel Catalytic Systems for Degradation and Conversion

Given the environmental persistence of this compound, significant research has focused on developing efficient methods for its destruction and conversion into valuable chemicals. Catalytic hydrodechlorination (HDC) is a promising approach, converting this compound into less harmful substances. mdpi.com

Recent studies have explored bimetallic catalysts, such as palladium-platinum (Pd-Pt) supported on activated carbon. Research has shown that the pretreatment of these catalysts, specifically oxidation at controlled temperatures, can significantly influence their activity and selectivity in the hydrodechlorination of this compound. mdpi.com The process typically converts CHClF₂ into methane (B114726) (CH₄), chloromethane (B1201357) (CH₃Cl), and difluoromethane (B1196922) (CH₂F₂).

Another avenue of research is catalytic hydrolysis, which uses water to decompose this compound. For example, a MoO₃/ZrO₂-TiO₂ solid acid catalyst has been investigated for this purpose. Under specific reaction conditions (e.g., 450°C), this catalyst demonstrated high degradation rates of over 80%, primarily converting this compound into carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (B91410) (HF), and hydrogen chloride (HCl). researchgate.net The stability of such catalysts over extended reaction times is a key factor in their potential industrial application. researchgate.net

Future directions in this field involve the design of novel catalytic systems with higher efficiency and sustainability. This includes the development of catalysts using earth-abundant metals and materials that operate under milder conditions, reducing the energy footprint of the degradation process.

Table 1: Performance of Different Catalytic Systems for this compound Degradation This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Catalyst System | Reaction Type | Key Products | Reported Efficiency/Conversion | Source |

|---|---|---|---|---|

| Pd-Pt/Norit1600 | Hydrodechlorination | CH₄, CH₃Cl, CH₂F₂ | Steady conversions <3% achieved after 16-20h | mdpi.com |

| MoO₃/ZrO₂-TiO₂ | Hydrolysis | CO, CO₂, HF, HCl | Degradation rate of 82% maintained for 60h | researchgate.net |

Exploring this compound Hydrates for Gas Separation

Gas hydrate-based separation is an emerging technology that leverages the formation of solid, ice-like crystalline structures (clathrate hydrates) to selectively capture specific gas molecules. mdpi.com Research has shown that this compound is an effective hydrate (B1144303) former, creating these structures at relatively mild pressures and temperatures.

This compound is unique in that it can act as a dual hydrate former. By itself, it forms a structure I (sI) hydrate. However, in the presence of "help gases" like nitrogen (N₂) or methane (CH₄), it facilitates the formation of a structure II (sII) hydrate. researchgate.netrsc.org This structural transition is a key area of investigation. Spectroscopic and X-ray diffraction studies have confirmed this transition and have shown that this compound molecules are preferentially incorporated into the hydrate cages compared to gases like nitrogen or methane. rsc.org

This preferential enclathration makes the process highly relevant for separating this compound from industrial gas streams. By controlling the temperature and pressure, it is possible to selectively form this compound hydrates, thus separating it from a mixed gas phase. The measured dissociation enthalpy values of these binary hydrates (e.g., CHClF₂ + N₂) further support the preferential capture of this compound. rsc.org This research provides a thermodynamic and structural basis for designing hydrate-based separation processes for greenhouse gas capture and recovery. researchgate.netrsc.org

Dielectric Properties and High Voltage Applications of this compound Mixtures

Sulphur hexafluoride (SF₆) is a widely used insulating gas in high-voltage electrical equipment due to its excellent dielectric strength. However, it has an extremely high Global Warming Potential. Consequently, there is a pressing need to find environmentally friendlier alternatives. This compound, due to the presence of fluorine atoms, possesses high dielectric strength and is being investigated as a potential substitute, particularly in mixtures with other gases. researchgate.netspringerprofessional.de

Research has focused on the dielectric properties of this compound mixed with buffer gases like carbon dioxide (CO₂), nitrogen (N₂), and air. researchgate.netspringerprofessional.de Adding these gases helps to lower the boiling point of the mixture, making it suitable for a wider range of operating temperatures. researchgate.netspringerprofessional.de Studies have investigated the breakdown voltage of these mixtures under various conditions, including AC, DC, and impulse voltages. researchgate.net